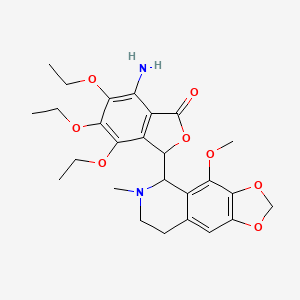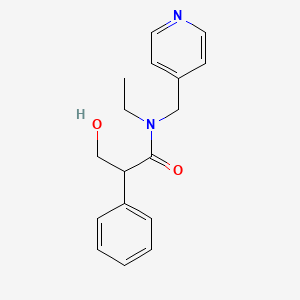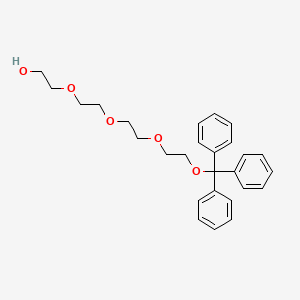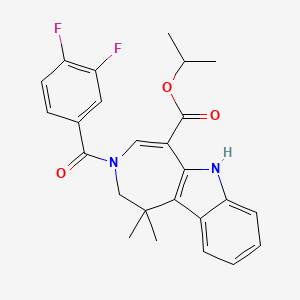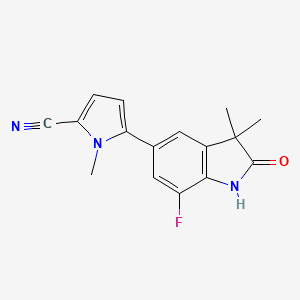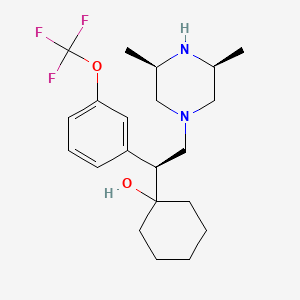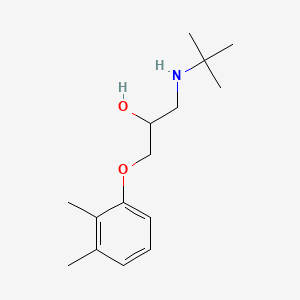
Xibenolol
Descripción general
Descripción
Xibenolol es un agente bloqueador beta-adrenérgico, comúnmente conocido como beta bloqueador. Se utiliza principalmente en el tratamiento de enfermedades cardiovasculares como la hipertensión y las arritmias. La estructura química de this compound se caracteriza por la presencia de un grupo tert-butylamino y un grupo dimetilfenoxi unidos a una cadena principal de propanol. Su fórmula molecular es C15H25NO2, y tiene una masa molar de 251,37 g/mol .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis de Xibenolol involucra varios pasos, comenzando con la preparación del intermedio de epóxido. El epóxido luego se hace reaccionar con tert-butilamina en presencia de un solvente adecuado, como agua, bajo condiciones controladas. La reacción normalmente se monitorea usando cromatografía en capa fina (TLC) y se permite que proceda hasta completarse, lo que generalmente toma alrededor de 7 horas .
Métodos de Producción Industrial: En entornos industriales, la producción de this compound sigue rutas sintéticas similares pero a una escala más grande. El proceso involucra el uso de reactivos de alta pureza y equipos avanzados para asegurar la consistencia y la calidad del producto final. Las condiciones de reacción se optimizan para maximizar el rendimiento y minimizar las impurezas.
Análisis De Reacciones Químicas
Tipos de Reacciones: Xibenolol experimenta varias reacciones químicas, incluyendo:
Oxidación: this compound se puede oxidar para formar óxidos correspondientes.
Reducción: Se puede reducir para formar derivados de alcohol.
Sustitución: this compound puede sufrir reacciones de sustitución, particularmente en el grupo tert-butylamino.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio y borohidruro de sodio.
Sustitución: Se emplean agentes halogenantes como cloruro de tionilo y tribromuro de fósforo.
Principales Productos Formados: Los principales productos formados a partir de estas reacciones incluyen varios óxidos, derivados de alcohol y compuestos sustituidos, dependiendo de las condiciones de reacción específicas y los reactivos utilizados .
Aplicaciones Científicas De Investigación
Xibenolol tiene una amplia gama de aplicaciones en la investigación científica, incluyendo:
Química: Se utiliza como compuesto modelo en estudios de agentes bloqueadores beta-adrenérgicos y sus propiedades químicas.
Biología: this compound se utiliza para estudiar los efectos de los bloqueadores beta en los procesos celulares y las vías de señalización.
Medicina: Se investiga por sus posibles efectos terapéuticos en el tratamiento de enfermedades cardiovasculares, particularmente la hipertensión y las arritmias.
Mecanismo De Acción
Xibenolol ejerce sus efectos bloqueando los receptores beta-adrenérgicos, que están involucrados en la regulación de la frecuencia cardíaca y la presión arterial. Al inhibir estos receptores, this compound reduce la frecuencia cardíaca y dilata los vasos sanguíneos, lo que lleva a una disminución de la presión arterial. Los objetivos moleculares de this compound incluyen los receptores beta-1 y beta-2 adrenérgicos, y su acción involucra la inhibición de la unión de catecolaminas como la adrenalina y la noradrenalina .
Compuestos Similares:
Propranolol: Otro bloqueador beta utilizado para tratar la hipertensión y las arritmias.
Atenolol: Un bloqueador beta-1 selectivo utilizado para indicaciones similares.
Metoprolol: Un bloqueador beta-1 selectivo con usos terapéuticos similares.
Singularidad de this compound: this compound es único en su estructura química, particularmente la presencia del grupo dimetilfenoxi, que contribuye a sus propiedades farmacológicas específicas. En comparación con otros bloqueadores beta, this compound puede ofrecer ventajas distintas en términos de su selectividad y eficacia en ciertas poblaciones de pacientes .
Comparación Con Compuestos Similares
Propranolol: Another beta blocker used for treating hypertension and arrhythmias.
Atenolol: A selective beta-1 blocker used for similar indications.
Metoprolol: A beta-1 selective blocker with similar therapeutic uses.
Uniqueness of Xibenolol: this compound is unique in its chemical structure, particularly the presence of the dimethylphenoxy group, which contributes to its specific pharmacological properties. Compared to other beta blockers, this compound may offer distinct advantages in terms of its selectivity and efficacy in certain patient populations .
Propiedades
Número CAS |
30187-90-7 |
|---|---|
Fórmula molecular |
C15H25NO2 |
Peso molecular |
251.36 g/mol |
Nombre IUPAC |
1-(tert-butylamino)-3-(2,3-dimethylphenoxy)propan-2-ol |
InChI |
InChI=1S/C15H25NO2/c1-11-7-6-8-14(12(11)2)18-10-13(17)9-16-15(3,4)5/h6-8,13,16-17H,9-10H2,1-5H3 |
Clave InChI |
RKUQLAPSGZJLGP-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)OCC(CNC(C)(C)C)O)C |
SMILES canónico |
CC1=C(C(=CC=C1)OCC(CNC(C)(C)C)O)C |
Apariencia |
Solid powder |
| 30187-90-7 | |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Números CAS relacionados |
15263-30-6 (hydrochloride) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
1-t-butylamino-3-(2',3'-dimethylphenoxy)-2-propanol.HCl xibenolol xibenolol hydrochloride xibenolol hydrochloride, (+)-isomer xibenolol hydrochloride, (+-)-isomer xibenolol, (+-)-isome |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


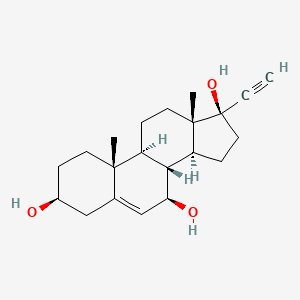
![[5-[17-[4,5-dihydroxy-5-(1-hydroxyethyl)-6-methyloxan-2-yl]oxy-19-(dimethoxymethyl)-10,13-dihydroxy-6-methoxy-3-methyl-11-oxospiro[16,20,22-trioxahexacyclo[17.2.1.02,15.05,14.07,12.017,21]docosa-2(15),3,5(14),6,12-pentaene-18,2'-oxirane]-8-yl]oxy-3-hydroxy-2,3-dimethyloxan-2-yl] acetate](/img/structure/B1683263.png)



